An In-depth Technical Guide to the Chemical Properties of 4-(4-Nitrophenylazo)-1-naphthol
An In-depth Technical Guide to the Chemical Properties of 4-(4-Nitrophenylazo)-1-naphthol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-(4-Nitrophenylazo)-1-naphthol, a versatile azo dye with significant applications in analytical chemistry. This document details the compound's synthesis, purification, and characterization through various spectroscopic techniques. Experimental protocols for its preparation and analysis are provided, along with a summary of its key chemical behaviors, including its function as a pH indicator and a reagent for metal ion detection. The potential for its derivatives in antimicrobial applications is also briefly discussed. All quantitative data is presented in structured tables for ease of reference, and key processes are visualized using logical diagrams.
Chemical and Physical Properties
4-(4-Nitrophenylazo)-1-naphthol, also known as Magneson II, is an organic compound characterized by the presence of an azo group (-N=N-) linking a 4-nitrophenyl group and a 1-naphthol (B170400) moiety.[1] Its chemical structure gives rise to its characteristic color and chemical reactivity.
General Information
| Property | Value | Reference(s) |
| IUPAC Name | 4-((4-Nitrophenyl)diazenyl)naphthalen-1-ol | [2] |
| Synonyms | Magneson II, 4-(p-Nitrophenylazo)-1-naphthol, C.I. 14645 | [3][4] |
| CAS Number | 5290-62-0 | [1] |
| Molecular Formula | C₁₆H₁₁N₃O₃ | [1] |
| Molecular Weight | 293.28 g/mol | [1] |
Physical Properties
| Property | Value | Reference(s) |
| Appearance | Red-brown powder | [5] |
| Melting Point | 277-280 °C (with decomposition) | [6] |
| Boiling Point | Not available (decomposes) | |
| Solubility | Soluble in ethanol (B145695) and acetone; practically insoluble in water. | [3] |
| pKa | 8.19 ± 0.40 (Predicted) | [5] |
Synthesis and Purification
The synthesis of 4-(4-Nitrophenylazo)-1-naphthol is typically achieved through a two-step azo coupling reaction. The first step involves the diazotization of 4-nitroaniline (B120555), followed by the coupling of the resulting diazonium salt with 1-naphthol in an alkaline solution.[1]
Experimental Protocol: Synthesis
Materials:
-
4-Nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (B80452) (NaNO₂)
-
1-Naphthol (α-naphthol)
-
Sodium Hydroxide (B78521) (NaOH)
-
Distilled water
-
Ice
Procedure:
-
Diazotization of 4-Nitroaniline:
-
In a beaker, dissolve 1.38 g of 4-nitroaniline in 10 mL of 3M hydrochloric acid. Gentle heating may be required to facilitate dissolution.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of 0.7 g of sodium nitrite in 5 mL of distilled water to the 4-nitroaniline solution while maintaining the temperature between 0-5 °C and stirring continuously. The formation of the diazonium salt is indicated by a slight color change.
-
-
Coupling Reaction:
-
In a separate beaker, dissolve 1.44 g of 1-naphthol in 20 mL of 10% aqueous sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the alkaline 1-naphthol solution with constant, vigorous stirring. A dark red precipitate of 4-(4-Nitrophenylazo)-1-naphthol will form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the completion of the reaction.
-
-
Work-up:
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with copious amounts of cold distilled water to remove any unreacted starting materials and inorganic salts.
-
Dry the product in a desiccator or in an oven at a low temperature (e.g., 60-70 °C).
-
Experimental Protocol: Purification
The primary method for purifying crude 4-(4-Nitrophenylazo)-1-naphthol is recrystallization.[1]
Materials:
-
Crude 4-(4-Nitrophenylazo)-1-naphthol
-
Ethanol
-
Distilled water
Procedure:
-
Dissolve the crude product in a minimum amount of hot ethanol in an Erlenmeyer flask.
-
If the solution is highly colored with impurities, a small amount of activated charcoal can be added, and the solution can be gently boiled for a few minutes.
-
Hot filter the solution through a fluted filter paper to remove the activated charcoal and any other insoluble impurities.
-
Slowly add hot distilled water to the hot ethanolic filtrate until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature. Crystals of purified 4-(4-Nitrophenylazo)-1-naphthol will form.
-
Further cool the flask in an ice bath to maximize the yield of the crystals.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of a cold ethanol-water mixture.
-
Dry the crystals thoroughly.
Spectroscopic Characterization
The structure and purity of 4-(4-Nitrophenylazo)-1-naphthol are confirmed using various spectroscopic techniques.
UV-Visible Spectroscopy
UV-Vis spectroscopy is a key technique for studying the electronic transitions within the molecule and its tautomeric equilibrium.[1] The spectrum is sensitive to the solvent environment.
| Solvent | λmax (nm) | Reference(s) |
| Methanol + 0.1N NaOH | >430 | [7] |
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment | Reference(s) |
| ~3400-3200 (broad) | O-H stretching | [8] |
| ~1590-1500 and ~1350-1300 | Asymmetric and symmetric N-O stretching of NO₂ | [8] |
| ~1450-1400 | N=N stretching | [9] |
| ~1270-1200 | C-O stretching | [8] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Reactivity and Applications
Tautomerism
An important chemical property of 4-(4-Nitrophenylazo)-1-naphthol is its existence in a tautomeric equilibrium between the azo form (containing an -N=N- double bond and a hydroxyl group) and the hydrazone form (containing a C=N-NH- single bond and a keto group).[10] This equilibrium is influenced by the solvent polarity and pH.
pH Indicator and Metal Ion Detection
The compound is widely used as a pH indicator and for the colorimetric determination of metal ions, particularly magnesium (Mg²⁺).[11] In an alkaline medium, the hydroxyl group deprotonates, leading to a change in the electronic structure of the molecule and a distinct color change. The formation of a colored complex with magnesium ions in alkaline solution allows for its quantitative determination.[7]
Potential Biological Activity
While 4-(4-Nitrophenylazo)-1-naphthol itself is primarily used in analytical applications, derivatives of azo-naphthols have been investigated for their antimicrobial properties.[12][13] Studies have shown that some of these derivatives exhibit activity against various strains of bacteria and fungi.[12] This suggests potential avenues for future research in the development of novel antimicrobial agents.
Visualizations
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of 4-(4-Nitrophenylazo)-1-naphthol.
Mechanism as a Magnesium Ion Indicator
References
- 1. 4-(4-Nitrophenylazo)-1-naphthol | 5290-62-0 | Benchchem [benchchem.com]
- 2. ((4-Nitrophenyl)azo)naphthol | C16H11N3O3 | CID 239845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(4-Nitrophenylazo)-1-naphthol | 99.9% Azo Dye Standard | Alkemist [alkemist.org]
- 4. 4-(4-NITROPHENYLAZO)-1-NAPHTHOL | 5290-62-0 [chemicalbook.com]
- 5. 4-(4-Nitrophenylazo)-1-naphthol | 5290-62-0 [m.chemicalbook.com]
- 6. 4-(4-Nitrophenylazo)-1-naphthol for synthesis 5290-62-0 [sigmaaldrich.com]
- 7. gspchem.com [gspchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. fredi.hepvs.ch [fredi.hepvs.ch]
- 11. Magneson II, Practical grade [himedialabs.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, Characterization and Antimicrobial Analysis of 1-(4-Nitrophenylazo)-2-naphthol | JOURNAL OF AGRICULTURE, SCIENCE AND TECHNOLOGY [ojs.jkuat.ac.ke]
